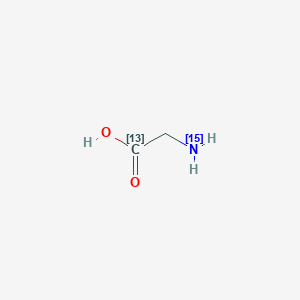

Glycine-1-13C,15N

Description

Propriétés

IUPAC Name |

2-(15N)azanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-SUEIGJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.053 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Metabolic Journey: A Technical Guide to Glycine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical properties and applications of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for tracing metabolic pathways. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for its analysis, and a visual representation of its role in key biological processes, serving as an essential resource for researchers in drug development and metabolic studies.

Core Chemical and Physical Properties

This compound is a non-essential amino acid where the carboxyl carbon is substituted with the heavy isotope ¹³C, and the amino nitrogen is replaced with ¹⁵N. This dual labeling makes it an invaluable tool in metabolic research, particularly in studies utilizing mass spectrometry and NMR spectroscopy to elucidate biochemical pathways.

| Property | Value |

| Molecular Formula | H₂¹⁵NCH₂¹³CO₂H |

| Molecular Weight | 77.05 g/mol |

| CAS Number | 112898-03-0 |

| Appearance | White crystalline solid |

| Melting Point | ~240 °C (decomposes) |

| Isotopic Purity (¹³C) | Typically ≥ 99% |

| Isotopic Purity (¹⁵N) | Typically ≥ 98% |

| Solubility | Soluble in water |

Applications in Research

This compound is extensively used in:

-

Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions and understand how genetic or environmental perturbations affect cellular metabolism.

-

Proteomics: To study protein synthesis, degradation, and post-translational modifications.

-

Drug Development: To investigate the mechanism of action of drugs that target metabolic pathways.

-

Biomarker Discovery: To identify novel biomarkers for diseases with altered metabolic profiles.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

Objective: To determine the structural integrity and isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.

-

Tune and match the probe for all three nuclei.

-

Set the sample temperature to 25 °C.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts of the methylene (B1212753) protons.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced.

-

¹⁵N NMR: Acquire a proton-decoupled one-dimensional nitrogen spectrum. The signal for the ¹⁵N-labeled amino group will be observed.

-

2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): Acquire a ¹H-¹³C HSQC to correlate the methylene protons with the alpha-carbon and a ¹H-¹⁵N HSQC to correlate the amino protons with the nitrogen.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

-

Reference the chemical shifts to a known standard (e.g., DSS for ¹H and ¹³C in D₂O).

-

Integrate the signals to determine the relative abundance of the isotopes and confirm the isotopic enrichment.

-

Mass Spectrometry (MS) for Metabolic Tracing with this compound

Objective: To trace the metabolic fate of glycine (B1666218) in a biological system.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a standard growth medium.

-

Replace the standard medium with a medium containing this compound at a known concentration.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glycine.

-

-

Metabolite Extraction:

-

Harvest the cells and quench metabolism rapidly (e.g., by using liquid nitrogen).

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) system.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

-

Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both full scan mode to detect all ions and in MS/MS mode to fragment specific ions for identification.

-

-

Data Analysis:

-

Process the raw data using specialized software (e.g., XCMS, MZmine).

-

Identify metabolites based on their accurate mass and fragmentation patterns.

-

Determine the isotopic labeling pattern of downstream metabolites to trace the metabolic pathways of glycine.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycine and a general experimental workflow for metabolic tracing.

Caption: Key metabolic pathways involving glycine synthesis, utilization, and degradation.

Caption: General experimental workflow for metabolic tracing using this compound.

Conclusion

This compound is a powerful tool for researchers seeking to unravel the complexities of cellular metabolism. Its unique isotopic labeling pattern allows for precise tracking of glycine's journey through various biochemical pathways. The experimental protocols and workflows outlined in this guide provide a solid foundation for utilizing this compound to gain deeper insights into metabolic regulation, disease pathogenesis, and the mechanisms of drug action. By leveraging the capabilities of this compound, scientists can continue to advance our understanding of the intricate metabolic networks that underpin life.

A Technical Guide to the Synthesis and Purification of Glycine-1-13C,15N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of doubly labeled Glycine-1-13C,15N, a critical tracer for metabolic research, biomolecular NMR, and mass spectrometry-based proteomics and metabolomics. This document outlines a robust synthesis strategy, detailed purification protocols, and the quantitative data associated with these methods to ensure the production of high-purity this compound for sensitive research applications.

Introduction

Isotopically labeled amino acids are indispensable tools in the life sciences, enabling the precise tracking and quantification of metabolic fluxes and the elucidation of complex biological pathways. Glycine (B1666218), as a fundamental building block for proteins, purines, and other key metabolites, is of particular interest. The dual labeling of glycine at the C1 carboxyl carbon with Carbon-13 (¹³C) and the amino group with Nitrogen-15 (¹⁵N) provides a powerful probe for distinguishing intact glycine molecules and their metabolic derivatives in complex biological systems. This guide details a reliable method for the synthesis and subsequent purification of this compound to meet the stringent purity requirements of modern analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacid with labeled ammonia. To incorporate the ¹³C label at the carboxyl position, a Strecker or a modified Bucherer-Bergs synthesis approach is often employed, starting with ¹³C-labeled cyanide. However, a straightforward and efficient route involves a modified haloacid amination beginning with a ¹³C-labeled starting material. This guide focuses on a modified procedure based on the amination of chloroacetic acid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

[1-¹³C]Chloroacetic acid

-

[¹⁵N]Ammonium hydroxide (25% in H₂O)

-

Deionized water

-

Reaction vessel capable of withstanding pressure

Procedure:

-

In a suitable reaction vessel, dissolve [1-¹³C]chloroacetic acid in a minimal amount of deionized water.

-

Slowly add an excess of [¹⁵N]ammonium hydroxide solution to the chloroacetic acid solution under constant stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Seal the reaction vessel and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the vessel to room temperature. The resulting solution contains crude this compound, along with unreacted starting materials and byproducts.

Purification of this compound

The purification of the synthesized this compound is a critical step to remove impurities that could interfere with downstream applications. A combination of ion-exchange chromatography and recrystallization is highly effective in achieving high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

1. Ion-Exchange Chromatography:

-

Resin Preparation: A strongly acidic cation-exchange resin is prepared in the H⁺ form by washing with HCl followed by deionized water until the eluate is neutral.

-

Sample Loading: The crude this compound solution is adjusted to a slightly acidic pH and loaded onto the equilibrated column.

-

Washing: The column is washed with deionized water to remove anionic and neutral impurities.

-

Elution: The bound glycine is eluted from the resin using a dilute solution of ammonium hydroxide. Fractions are collected and monitored for the presence of glycine using a suitable method (e.g., ninhydrin (B49086) test or TLC).

2. Recrystallization:

-

Concentration: The glycine-containing fractions from the ion-exchange chromatography are pooled and concentrated under reduced pressure.

-

Dissolution: The concentrated residue is dissolved in a minimum amount of hot deionized water.

-

Crystallization: The hot solution is filtered to remove any insoluble impurities, and then a suitable antisolvent, such as ethanol, is slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data

The yield and purity of the synthesized this compound are critical parameters. The following table summarizes expected quantitative data based on established methods for labeled amino acid synthesis.

| Parameter | Value | Method of Analysis |

| Synthesis Yield | ||

| Crude Yield | 40-60% | Gravimetric analysis after initial work-up |

| Purification | ||

| Recovery from Ion-Exchange | >90% | Quantification of pooled fractions |

| Recovery from Recrystallization | >85% | Gravimetric analysis of final product |

| Final Product Purity | ||

| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment (¹³C) | >99 atom % | Mass Spectrometry (MS) or NMR Spectroscopy |

| Isotopic Enrichment (¹⁵N) | >98 atom % | Mass Spectrometry (MS) or NMR Spectroscopy |

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

-

Metabolic Flux Analysis: Tracing the incorporation of glycine into proteins, purines, and other metabolites to quantify metabolic pathway activity.[1]

-

Biomolecular NMR: As a component of isotopically enriched media for the production of labeled proteins for structural and dynamic studies.

-

Mass Spectrometry: As an internal standard for the accurate quantification of glycine in biological samples.[2]

-

Clinical Research: In studies of amino acid metabolism in various physiological and pathological states.

Conclusion

The synthesis and purification of this compound, while requiring careful execution, provides an invaluable tool for researchers in the fields of biochemistry, drug development, and clinical research. The methods outlined in this guide, combining a modified amination synthesis with a robust two-step purification protocol, can reliably produce high-purity, doubly labeled glycine suitable for the most demanding research applications. The provided workflows and quantitative data serve as a practical resource for laboratories looking to produce or utilize this important isotopic tracer.

References

A Technical Guide to Glycine-1-13C,15N: Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its isotopic purity and enrichment levels, the analytical methodologies used to determine these parameters, and its role in scientific investigation.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes within biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track these labeled compounds through biochemical pathways.[1][2][3] this compound, with isotopic labels at the carboxyl carbon and the amino nitrogen, is a valuable tool in metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR).[4]

Quantitative Data: Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its utility in research. Commercial suppliers provide this information, which is typically verified using analytical techniques like mass spectrometry and NMR spectroscopy. Below is a summary of typical specifications for this compound.

| Parameter | Specification | Source |

| ¹³C Isotopic Purity | 99 atom % | |

| ¹⁵N Isotopic Purity | 98 atom % | |

| Chemical Purity | ≥98% | |

| Molecular Weight | 77.05 g/mol |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment levels of this compound relies on precise analytical methodologies. The two primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition).

Experimental Workflow:

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Detailed Protocol (based on Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of this compound.

-

Purify the amino acid sample using an ion-exchange resin, such as Dowex 50W-X8.

-

Elute the purified glycine (B1666218) with an appropriate solvent (e.g., 4M NH₄OH).

-

Perform a two-step derivatization:

-

Esterification: React with butanol-acetyl chloride (4:1 v/v) for 1 hour at 100°C.

-

Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride and heat at 60°C for 20 minutes.

-

-

-

Instrumentation and Analysis:

-

Utilize a GC-MS system equipped with a capillary column (e.g., Rtx-5MS).

-

Set the injector and transfer line temperatures (e.g., 200°C and 250°C, respectively).

-

Employ a suitable temperature program for the GC oven to ensure separation.

-

Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor the molecular ions of unlabeled glycine (m/z 154) and the labeled internal standard (m/z 155 for ¹⁵N-glycine, with further shifts for ¹³C).

-

-

Data Analysis:

-

Acquire the mass spectra, which will show a distribution of peaks corresponding to the different isotopologues.

-

Calculate the isotopic enrichment by determining the relative abundance of the M+2 peak (representing ¹³C and ¹⁵N labeling) compared to the M peak (unlabeled).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Information

NMR spectroscopy provides detailed information about the specific positions of labeled atoms within a molecule. For this compound, NMR can confirm that the isotopes are located at the C1 (carboxyl) and the nitrogen positions.

Logical Relationship for NMR Signal Interpretation:

Caption: Logic for NMR-based confirmation of isotopic labeling in this compound.

Detailed Protocol (based on solid-state Cross-Polarization Magic Angle Spinning - CP/MAS NMR):

-

Sample Preparation:

-

Pack the solid this compound sample into an NMR rotor.

-

-

Instrumentation and Analysis:

-

Use a solid-state NMR spectrometer.

-

For ¹³C NMR, acquire a CP/MAS spectrum. The carboxyl carbon of α-glycine is expected to have a chemical shift of approximately 176.5 ppm.

-

For ¹⁵N NMR, acquire a CP/MAS spectrum to observe the signal from the labeled nitrogen atom.

-

The presence of these specific signals confirms the location of the isotopic labels.

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Metabolic Flux Analysis: Tracing the path of glycine through metabolic pathways to understand how these pathways are altered in disease states.

-

Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify differences in protein abundance between different cell populations.

-

Biomolecular NMR: The isotopic labels serve as sensitive probes for studying protein structure and dynamics. The incorporation of ¹³C and ¹⁵N is essential for many multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins.

By providing a means to track and quantify metabolic processes at the molecular level, this compound plays a critical role in advancing our understanding of biology and in the development of new therapeutic agents.

References

An In-depth Technical Guide to Glycine-1-13C,15N: Physical Characteristics and Stability

This technical guide provides a comprehensive overview of the physical characteristics and stability of Glycine-1-13C,15N, an isotopically labeled amino acid crucial for research in metabolism, protein dynamics, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of the simplest amino acid, glycine (B1666218). The isotopic enrichment at the C1 (carboxyl) and nitrogen positions allows for precise tracking and quantification in biological systems using mass spectrometry and NMR spectroscopy.[1][2]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H₂¹⁵NCH₂¹³CO₂H | [2] |

| Molecular Weight | 77.05 g/mol | [1] |

| CAS Number | 112898-03-0 | [1] |

| Appearance | White solid | |

| Melting Point | 240 °C (decomposes) | |

| Isotopic Purity (¹³C) | Typically ≥99 atom % | |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % |

Solubility Profile

While specific solubility data for this compound is not extensively published, the solubility of unlabeled glycine provides a reliable approximation due to the negligible effect of stable isotope substitution on this physical property.

Table 2: Solubility of Glycine

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 24.99 g/100 mL | 25 | |

| Water | 39.1 g/100 mL | 50 | |

| Water | 54.4 g/100 mL | 75 | |

| Water | 67.2 g/100 mL | 100 | |

| Pyridine | Soluble | Not specified | |

| Ethanol | Sparingly soluble (0.06 g/100 g) | Not specified | |

| Acetone | Sparingly soluble | Not specified | |

| Diethyl ether | Insoluble | Not specified | |

| Hydrocarbons | Insoluble | Not specified |

Stability

The stability of this compound is comparable to that of natural glycine. It is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to store the compound at room temperature, protected from light and moisture.

Studies on unlabeled glycine have shown that its stability in aqueous solutions can be influenced by pH and temperature. At elevated temperatures (e.g., 55°C), some degradation and interconversion with other amino acids can occur over 24 hours, with more pronounced effects at non-neutral pH. For optimal stability in solution, it is recommended to store samples deproteinized, at a neutral pH, and frozen. The dimerization rate of glycine in aqueous solutions increases with temperature and is most efficient under alkaline conditions (pH ~9.8) at around 150°C.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Table 3: NMR Spectroscopic Data for Glycine (as a reference)

| Nucleus | Chemical Shift (ppm) | Reference(s) |

| ¹³C (Carboxyl) | ~176.5 (α-polymorph) | |

| ¹³C (α-Carbon) | ~43.2 | |

| ¹⁵N | ~32 |

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts and decomposes is recorded.

NMR Spectroscopic Analysis

Objective: To confirm the isotopic labeling and structural integrity of this compound.

Methodology (based on solid-state NMR of glycine):

-

Sample Preparation: A solid sample of this compound is packed into a magic-angle-spinning (MAS) rotor (e.g., 4-mm zirconia rotor).

-

Instrumentation: A solid-state NMR spectrometer (e.g., Bruker Avance 300) is used.

-

¹³C CP/MAS NMR:

-

A cross-polarization/magic-angle-spinning (CP/MAS) experiment is performed.

-

Typical parameters: ¹H π/2 pulse width of 4 µs, contact time of 1.5 ms, data acquisition time of 65 ms, and a recycle delay of 5 times the ¹H spin-lattice relaxation time.

-

Sample spinning rate: 5 kHz.

-

-

¹⁵N CP/MAS NMR:

-

A similar CP/MAS pulse sequence is used, optimized for the ¹⁵N nucleus.

-

-

Data Analysis: The resulting spectra are processed, and the chemical shifts of the ¹³C and ¹⁵N nuclei are determined and compared to reference values.

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the precise isotopic enrichment of ¹³C and ¹⁵N in this compound.

Methodology (based on GC-C-IRMS of amino acids):

-

Derivatization: The amino acid is converted to a volatile derivative, such as an N-acetyl methyl ester, to make it suitable for gas chromatography.

-

Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope-ratio mass spectrometer (GC-C-IRMS) is used.

-

Analysis: The derivatized sample is injected into the GC for separation. The eluting compound is combusted to CO₂ and N₂ gases, which are then introduced into the IRMS.

-

Data Analysis: The mass spectrometer measures the isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N), from which the atom percent enrichment is calculated.

Applications and Workflows

This compound is a powerful tool for tracing metabolic pathways and quantifying protein turnover.

Glycine Metabolism and One-Carbon Pool

Glycine is central to one-carbon metabolism, donating a one-carbon unit to the tetrahydrofolate (THF) pool. This pathway is crucial for the synthesis of purines, thymidine, and other essential biomolecules.

References

A Comprehensive Technical Guide to the Safe Handling of Glycine-1-13C,15N

This guide provides a detailed overview of the safety data and handling precautions for Glycine-1-13C,15N, a stable isotope-labeled amino acid. The information presented is intended for researchers, scientists, and professionals in drug development who may work with this compound. While isotopic labeling with 13C and 15N does not significantly alter the chemical hazards compared to unlabeled glycine (B1666218), it is crucial to adhere to standard laboratory safety protocols.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, as with any chemical, it is important to handle it with care to avoid potential irritation.

Potential Health Effects:

-

Eye Contact: May cause mild irritation and redness.[3]

-

Skin Contact: May cause mild skin irritation.[3]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation with coughing.[3]

-

Ingestion: Ingestion of large doses may cause nausea.

Chronic exposure to glycine through ingestion may affect respiration, the spleen, and blood, potentially causing changes in white blood cell count.

Physical and Chemical Properties

The physical and chemical properties of this compound are comparable to those of unlabeled glycine. The primary difference is the molecular weight due to the presence of heavier isotopes.

| Property | Value |

| Molecular Formula | H₂¹⁵NCH₂¹³CO₂H |

| Molecular Weight | 77.05 g/mol |

| Appearance | White crystalline solid/powder |

| Odor | Odorless |

| Melting Point | Decomposes at approximately 233-240 °C |

| Solubility | Soluble in water |

| Specific Gravity | ~1.16 - 1.60 g/cm³ |

| pH | 5.6 - 6.4 (5% aqueous solution) |

| Flash Point | Not applicable |

| Autoignition Temperature | Not applicable |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Use with adequate ventilation to minimize dust inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the material.

-

Avoid the formation of dust.

-

Ground all equipment containing the material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

-

Protect from moisture.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls:

-

Use process enclosures or local exhaust ventilation to keep airborne dust levels below recommended exposure limits.

-

Ensure that an eyewash station and safety shower are readily available.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust cartridge.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Skin Contact: Wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and give 1-2 cups of water or milk to drink. Call a poison control center immediately.

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and disposal.

-

Isolate the hazard area and deny entry to unnecessary personnel.

-

Wear appropriate personal protective equipment as outlined in Section 4.

-

Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Wash the spill area after the material has been collected.

Stability and Reactivity

-

Reactivity: The product is stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions. It is sensitive to moisture.

-

Conditions to Avoid: Excess heat, moisture, and dust formation.

-

Incompatible Materials: Strong oxidizing agents and bases.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on unlabeled glycine.

| Toxicity Metric | Value | Species |

| Oral LD50 | 7930 mg/kg | Rat |

-

Carcinogenic Effects: Not classified as a carcinogen.

-

Mutagenic Effects: No information available.

-

Teratogenic Effects: No information available.

A 4-week repeated dose toxicity study in rats concluded that the no-observed-adverse-effect level (NOAEL) for glycine was at least 2000 mg/kg/day.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for handling this compound and the logical relationships for hazard assessment and control.

Caption: General workflow for safe handling of this compound.

Caption: Logical relationship for hazard assessment and control measures.

References

Principle of Using Dual-Labeled Glycine in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing dual-labeled glycine (B1666218) in metabolic studies. By tracing the fate of glycine's carbon and nitrogen atoms, researchers can gain profound insights into cellular metabolism, identify metabolic vulnerabilities in disease, and assess the efficacy of therapeutic interventions. This guide offers detailed experimental protocols, structured quantitative data, and visual representations of key metabolic pathways to facilitate the design and implementation of robust metabolic tracer studies.

Core Principles of Dual-Labeled Glycine Tracing

Glycine, a non-essential amino acid, is a central hub in cellular metabolism, contributing to a myriad of biosynthetic and catabolic pathways. The use of glycine labeled with stable isotopes, typically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the precise tracking of its metabolic fate. Dual-labeling, for instance with [1,2-¹³C₂, ¹⁵N]glycine, provides a powerful tool to simultaneously follow the carbon backbone and the amino group of glycine as it is incorporated into various downstream metabolites.

The fundamental principle lies in introducing the labeled glycine into a biological system (in vivo or in vitro) and subsequently measuring the isotopic enrichment in various metabolites over time. This enrichment is quantified using mass spectrometry, which can differentiate between the naturally abundant isotopes and the heavy-labeled isotopes introduced by the tracer. By analyzing the distribution of these isotopes in different molecules, researchers can deduce the activity and flux through specific metabolic pathways.

Key metabolic pathways that can be interrogated using dual-labeled glycine include:

-

One-Carbon Metabolism: Glycine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) are key enzymes in this process.

-

Glutathione (B108866) Synthesis: Glycine is one of the three amino acid precursors for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] Tracing labeled glycine into the glutathione pool provides a direct measure of glutathione synthesis rates, which is crucial for understanding cellular redox homeostasis.[2]

-

Serine Metabolism: The reversible conversion of serine to glycine, catalyzed by SHMT, is a critical intersection in amino acid metabolism. Dual-labeled glycine can elucidate the directionality and rate of this interconversion.[3]

-

Protein Synthesis: As a proteinogenic amino acid, the incorporation of labeled glycine into the proteome can be used to measure rates of protein synthesis.

Experimental Protocols

In Vivo Human Studies: Primed, Constant Infusion of Dual-Labeled Glycine

This protocol is adapted from studies quantifying whole-body glycine metabolism in healthy human subjects.[4][5]

1. Subject Preparation:

- Subjects should fast overnight prior to the infusion study.

- Insert intravenous catheters into each arm: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Infusion:

- Prepare a sterile solution of [1,2-¹³C₂, ¹⁵N]glycine.

- A priming dose is administered to rapidly achieve isotopic steady state.

- This is followed by a constant infusion of the tracer. A typical infusion rate is 9.26 µmol/kg/h.

3. Sample Collection:

- Collect baseline blood and breath samples before starting the infusion.

- Collect blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period (e.g., 4-6 hours).

- Collect breath samples into Exetainer tubes at similar intervals to measure the exhalation rate of ¹³CO₂.

4. Sample Processing:

- Immediately place blood samples on ice and centrifuge to separate plasma.

- Store plasma at -80°C until analysis.

- For analysis of intracellular metabolites, red blood cells can be isolated, washed, and lysed.

5. Metabolite Extraction from Plasma:

- Thaw plasma samples on ice.

- Precipitate proteins by adding a cold solvent, such as acetonitrile (B52724) or a methanol (B129727)/acetonitrile/water mixture.

- Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

- Collect the supernatant containing the metabolites.

- Dry the supernatant under a stream of nitrogen or by lyophilization.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

In Vitro Cell Culture Studies: Stable Isotope Labeling

This protocol outlines the general steps for tracing dual-labeled glycine in cultured cells.

1. Cell Culture Preparation:

- Culture cells to the desired confluency in standard growth medium.

- For adherent cells, plate them in multi-well plates. For suspension cells, use appropriate culture flasks.

2. Labeling Medium Preparation:

- Prepare a custom culture medium that is deficient in glycine.

- Supplement this medium with a known concentration of dual-labeled glycine (e.g., [U-¹³C₂, ¹⁵N]glycine). The concentration should be similar to that in standard medium to avoid metabolic perturbations.

- It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glycine and other small molecules.

3. Labeling Experiment:

- Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

- Add the pre-warmed labeling medium to the cells.

- Incubate the cells for a time course that is appropriate for the pathway of interest. For example, labeling in central carbon metabolism can reach a steady state within hours, while labeling of macromolecules like proteins may take longer.

4. Metabolism Quenching and Metabolite Extraction:

- Rapidly aspirate the labeling medium.

- Wash the cells with ice-cold PBS to halt metabolic activity.

- Immediately add a cold extraction solvent (e.g., 80% methanol or a mixture of methanol, acetonitrile, and water) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and proteins.

- Collect the supernatant containing the metabolites.

- Dry and reconstitute the metabolite extract as described for plasma samples.

Data Presentation: Quantitative Metabolic Flux

The following tables summarize representative quantitative data from metabolic studies using labeled glycine.

| Parameter | Value | Experimental System | Tracer | Reference |

| Whole Body Glycine Flux | 463 ± 55 µmol/kg/h | Healthy Human Volunteers | [1,2-¹³C₂]glycine | |

| Glycine to Serine Flux | 193 ± 28 µmol/kg/h | Healthy Human Volunteers | [1,2-¹³C₂]glycine | |

| Glycine Decarboxylation Rate | 190 ± 41 µmol/kg/h | Healthy Human Volunteers | [1,2-¹³C₂]glycine | |

| Glycine Flux (CHOm+ cells) | 616 ± 88 nmol/24h/mg DNA | Chinese Hamster Ovary Cells | [1-¹³C]glycine | |

| Glycine Flux (CHOm- cells) | 538 ± 82 nmol/24h/mg DNA | Chinese Hamster Ovary Cells | [1-¹³C]glycine | |

| Serine to Glycine Flux (CHOm+ cells) | 3080 ± 320 nmol/24h/mg DNA | Chinese Hamster Ovary Cells | [1-¹³C]serine | |

| Serine to Glycine Flux (CHOm- cells) | 80 ± 28 nmol/24h/mg DNA | Chinese Hamster Ovary Cells | [1-¹³C]serine |

Table 1: Quantitative data on glycine metabolic fluxes in different experimental systems.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for quantifying the isotopic enrichment of metabolites.

1. Chromatographic Separation:

- Use a suitable liquid chromatography method to separate the metabolites of interest. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites like amino acids.

2. Mass Spectrometry Analysis:

- Perform analysis on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

- The following table provides example MRM transitions for unlabeled and dual-labeled glycine and its key metabolites. The exact transitions should be optimized for the specific instrument used.

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |

| Glycine | 76.0 | 30.0 | Unlabeled |

| [¹³C₂, ¹⁵N]Glycine | 79.0 | 32.0 | M+3 |

| Serine | 106.0 | 60.0 | Unlabeled |

| [¹³C₂]Serine | 108.0 | 62.0 | M+2 |

| [¹³C₂, ¹⁵N]Serine | 109.0 | 62.0 | M+3 |

| Glutathione (GSH) | 308.1 | 179.1 | Unlabeled |

| [¹³C₂, ¹⁵N]Gly-GSH | 311.1 | 179.1 | M+3 |

Table 2: Example MRM transitions for key metabolites in dual-labeled glycine studies.

3. Data Analysis:

- Calculate the fractional isotopic enrichment for each metabolite by determining the ratio of the labeled isotopologue to the total pool of the metabolite (labeled + unlabeled).

- Metabolic flux rates can be calculated using mathematical models that incorporate the isotopic enrichment data and known metabolic network stoichiometry.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to dual-labeled glycine tracing.

Conclusion

The use of dual-labeled glycine as a metabolic tracer offers a powerful and versatile approach to quantitatively assess the dynamics of several key metabolic pathways. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively employ this technique in their studies. By carefully designing experiments, meticulously preparing samples, and accurately analyzing the data, scientists can unravel the intricate metabolic networks that underpin cellular function in both health and disease, ultimately paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 13C and 15N Stable Isotope Labeling for Researchers, Scientists, and Drug Development Professionals

An In-Depth Exploration of Core Principles, Experimental Protocols, and Data Interpretation in Metabolic Research and Proteomics

Stable isotope labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) has become an indispensable tool in modern biological and biomedical research. By introducing these non-radioactive, heavy isotopes into biological systems, scientists can trace the metabolic fate of molecules, quantify protein dynamics, and elucidate complex cellular processes with high precision. This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of ¹³C and ¹⁵N stable isotope labeling, with a focus on metabolic flux analysis and quantitative proteomics, to empower researchers, scientists, and drug development professionals in their quest to understand and manipulate biological systems.

Core Principles of ¹³C and ¹⁵N Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the substitution of naturally abundant, lighter isotopes (¹²C and ¹⁴N) with their heavier, stable counterparts (¹³C and ¹⁵N) in molecules of interest.[1] These labeled molecules, often referred to as tracers, are chemically identical to their unlabeled forms and are processed by cells in the same manner.[2] However, the mass difference imparted by the heavy isotopes allows for their detection and quantification using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

¹³C Stable Isotope Labeling: This technique is primarily used to trace the path of carbon atoms through metabolic pathways.[3] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), researchers can track the incorporation of these labeled carbons into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides. This allows for the quantification of metabolic fluxes, which are the rates of reactions in a metabolic network. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular reaction rates.

¹⁵N Stable Isotope Labeling: This method is crucial for studying nitrogen metabolism and protein dynamics. ¹⁵N-labeled compounds, such as ¹⁵N-labeled amino acids or ammonium (B1175870) salts, are used to track the flow of nitrogen through biosynthetic pathways. In proteomics, a technique called Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilizes ¹⁵N (often in combination with ¹³C) labeled amino acids to achieve metabolic labeling of entire proteomes. This enables the accurate relative quantification of thousands of proteins between different cell populations, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions.

Quantitative Data Presentation

A key advantage of stable isotope labeling is the generation of precise quantitative data. This data allows for the direct comparison of metabolic states or protein expression levels under different conditions.

Table 1: Comparative Isotopic Enrichment in ¹³C-Metabolic Flux Analysis (MFA)

This table presents representative data on the isotopic enrichment of central metabolites in cancer cells cultured with [U-¹³C]-glucose. The mass isotopomer distribution (MID) reflects the percentage of molecules containing a specific number of ¹³C atoms (M+0 being unlabeled, M+1 containing one ¹³C atom, and so on).

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10.5 | 15.2 | 74.3 | - | - | - | - |

| Lactate | 9.8 | 14.9 | 75.3 | - | - | - | - |

| Citrate | 25.1 | 10.3 | 40.5 | 12.1 | 8.5 | 3.5 | - |

| α-Ketoglutarate | 30.2 | 12.5 | 35.8 | 10.5 | 11.0 | - | - |

| Malate | 28.9 | 11.8 | 38.2 | 13.1 | 8.0 | - | - |

| Aspartate | 31.5 | 13.2 | 36.1 | 11.2 | 8.0 | - | - |

Note: Data is hypothetical and serves as an example of typical results obtained in a ¹³C-MFA experiment. Actual values will vary depending on the cell type, experimental conditions, and the specific labeled substrate used.

Table 2: Quantitative Proteomics Data from a SILAC Experiment

This table illustrates typical quantitative data from a SILAC experiment comparing a control cell population ("Light") with a treated cell population ("Heavy"). The H/L ratio indicates the relative abundance of each protein in the treated sample compared to the control.

| Protein | Gene | H/L Ratio | p-value | Regulation |

| Pyruvate kinase | PKM | 2.54 | 0.001 | Upregulated |

| Hexokinase-2 | HK2 | 2.11 | 0.005 | Upregulated |

| Lactate dehydrogenase A | LDHA | 1.89 | 0.012 | Upregulated |

| Caspase-3 | CASP3 | 0.45 | 0.002 | Downregulated |

| B-cell lymphoma 2 | BCL2 | 0.51 | 0.008 | Downregulated |

| mTOR | MTOR | 1.05 | 0.85 | Unchanged |

| Akt1 | AKT1 | 0.98 | 0.91 | Unchanged |

Note: This is example data. H/L ratios significantly greater than 1 indicate upregulation, while ratios significantly less than 1 indicate downregulation.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality and reproducible data from stable isotope labeling experiments.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Mammalian Cells

Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured mammalian cells using a ¹³C-labeled glucose tracer.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM) lacking glucose

-

[U-¹³C₆]-glucose (or another desired ¹³C-labeled glucose tracer)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water (for metabolite extraction)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in standard medium to the desired confluency.

-

For the labeling experiment, switch the cells to a custom medium containing the ¹³C-labeled glucose as the sole glucose source and supplemented with dFBS.

-

Allow the cells to grow in the labeling medium for a period sufficient to reach isotopic steady state. This time can range from hours to days depending on the cell line and the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling time.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and quickly wash the cells with ice-cold PBS to quench metabolic activity.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction using a methanol/chloroform/water mixture to separate polar metabolites from lipids and proteins.

-

Collect the polar metabolite-containing aqueous phase.

-

-

Sample Analysis by MS:

-

Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the metabolites to increase their volatility for GC-MS analysis (e.g., using silylation). For LC-MS analysis, derivatization may not be necessary.

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Use specialized software (e.g., INCA, Metran) to fit the corrected mass isotopomer data to a metabolic network model.

-

The software will then calculate the best-fit metabolic flux values and provide confidence intervals for these estimates.

-

Protocol 2: SILAC for Quantitative Proteomics

Objective: To compare the relative abundance of proteins between two different cell populations.

Materials:

-

Mammalian cell line of interest

-

SILAC-specific cell culture medium (deficient in lysine (B10760008) and arginine)

-

"Light" (unlabeled) L-lysine and L-arginine

-

"Heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) labeled L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Trypsin (mass spectrometry grade)

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Labeling:

-

Culture one population of cells in "light" SILAC medium supplemented with unlabeled lysine and arginine.

-

Culture the second population of cells in "heavy" SILAC medium supplemented with the heavy-isotope-labeled lysine and arginine.

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids (>97%).

-

-

Cell Treatment and Lysis:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).

-

Harvest both cell populations and count the cells to ensure equal numbers are mixed.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

-

Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

-

The software will then calculate the H/L ratio for each identified protein, providing a measure of its relative abundance between the two samples.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

References

An In-depth Technical Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotopes in glycine (B1666218). It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in fields where isotopic analysis of amino acids is crucial, such as metabolism studies, nutritional science, and drug discovery. This document details the natural isotopic variation of glycine, outlines the primary analytical methods for its determination, and provides context through relevant metabolic pathways.

Natural Abundance of ¹³C and ¹⁵N in Glycine

The natural abundance of stable isotopes is not uniform and can vary depending on the source of the material and the biochemical pathways involved in its synthesis. For glycine, these variations in ¹³C and ¹⁵N content, though small, can provide significant insights into metabolic processes and the origin of the molecule. Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

The following tables summarize the natural abundance of ¹³C and ¹⁵N in various glycine samples, including internationally recognized reference materials and glycine from different biological sources. These values are crucial for calibrating instrumentation and for comparative studies.

Table 1: Isotopic Composition of Glycine Reference Materials

| Reference Material | δ¹³C (‰ vs. VPDB) | δ¹⁵N (‰ vs. Air) | Source/Notes |

| USGS64 | -40.81 | +1.76 | Glycine standard from the U.S. Geological Survey[1]. |

| USGS65 | -20.29 | +20.68 | Glycine standard from the U.S. Geological Survey[1]. |

| USGS66 | -0.67 | +40.83 | Glycine standard from the U.S. Geological Survey[1]. |

| LGC171-KT (-42.22‰) | -42.22 ± 0.34 | Not Provided | Glycine solution certified reference material[2][3]. |

| LGC171-KT (-24.66‰) | -24.66 ± 0.24 | Not Provided | Glycine solution certified reference material. |

| LGC171-KT (+12.55‰) | +12.55 ± 0.22 | Not Provided | Glycine solution certified reference material. |

VPDB: Vienna Pee Dee Belemnite Air: Atmospheric Air

Table 2: Examples of ¹³C and ¹⁵N Natural Abundance in Glycine from Biological Samples

| Sample Type | δ¹³C (‰ vs. VPDB) | δ¹⁵N (‰ vs. Air) | Organism/Tissue | Reference |

| Coral Tissue | Varies (e.g., lower in symbiont) | Varies | Montipora capitata | |

| Beluga Whale Tissues | Varies between tissues | ~10‰ difference among tissues | Delphinapterus leucas | |

| Plant Tissues | Varies | Varies | Medicago sativa |

Experimental Protocols for Isotope Analysis

The determination of ¹³C and ¹⁵N natural abundance in glycine is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique for compound-specific isotope analysis. The following protocol outlines the key steps for analyzing the ¹³C and ¹⁵N abundance in glycine.

-

Protein Hydrolysis: To analyze glycine within a protein, the protein must first be hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 150°C for approximately 70 minutes under a nitrogen atmosphere to prevent oxidation.

-

Purification: For complex biological samples, a purification step is often necessary to remove interfering substances like carbohydrates, lipids, and salts. Strong cation-exchange chromatography is a frequently used method for this purpose.

-

Derivatization: To make the amino acids volatile for gas chromatography, they must be derivatized. A common derivatization procedure for amino acids is the formation of N-acetyl methyl esters. This involves a two-step process:

-

Esterification: The carboxyl group is esterified, for example, with acidified methanol.

-

Acetylation: The amino group is acetylated using a reagent like acetic anhydride.

-

-

GC Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Combustion: As the separated compounds elute from the GC column, they are passed through a combustion reactor, typically a nickel oxide tube containing copper and nickel wires at high temperatures (e.g., 1000°C). This process converts the organic compounds into simple gases, primarily CO₂ and N₂.

-

IRMS Analysis: The resulting CO₂ and N₂ gases are then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the heavy to light isotopes (¹³C/¹²C and ¹⁵N/¹⁴N) with high precision.

-

Data Analysis: The measured isotope ratios are compared to those of a calibrated reference material and expressed in delta (δ) notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the natural abundance of ¹³C and ¹⁵N. While less sensitive than IRMS for this purpose, NMR provides information about the isotopic composition at specific atomic positions within the molecule. However, due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, its direct detection at natural abundance is challenging and often requires specialized equipment or long acquisition times.

-

Sample Preparation:

-

Dissolve a sufficient amount of glycine (typically several milligrams) in a deuterated solvent (e.g., D₂O).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

NMR Data Acquisition (¹³C):

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Shimming: Shim the magnetic field to obtain a homogeneous field and sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width that covers the expected chemical shift range for glycine (e.g., ~200 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (thousands to tens of thousands) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain data to the frequency domain.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the carboxyl and α-carbon of glycine.

-

The ratio of the integrals can be used to determine the relative abundance of ¹³C at each position, although precise quantification requires careful calibration and consideration of relaxation effects.

-

Direct 1D ¹⁵N NMR at natural abundance is very challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus. This results in very low sensitivity. While possible with very high concentrations, long acquisition times, and specialized hardware (e.g., cryoprobes), it is often not practical. Indirect detection methods, such as ¹H-¹⁵N HSQC, are more common but are typically used for isotopically enriched samples. For natural abundance studies of small molecules like glycine, IRMS remains the preferred method for ¹⁵N analysis.

Glycine Metabolic Pathways

The isotopic signature of glycine is influenced by its synthesis and degradation pathways within an organism. Understanding these pathways is essential for interpreting isotopic data in metabolic studies.

Glycine Biosynthesis from Serine

The primary route for glycine biosynthesis in many organisms is from the amino acid serine. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).

Glycine Cleavage System

The glycine cleavage system is a major catabolic pathway for glycine in the mitochondria of many organisms. It is a multi-enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate.

References

Methodological & Application

Glycine-1-13C,15N as a tracer for protein synthesis and turnover studies

Application Notes: Glycine-1-¹³C,¹⁵N as a Tracer for Protein Metabolism

Introduction

The study of protein turnover, encompassing both protein synthesis and degradation, is fundamental to understanding cellular homeostasis, growth, and the pathogenesis of numerous diseases. Stable isotope tracers have become an indispensable tool for in vivo kinetic studies in humans and animals.[1] Glycine (B1666218), a non-essential amino acid, labeled with stable isotopes such as ¹³C and ¹⁵N, serves as a powerful tracer for these investigations.[2][3] Specifically, doubly-labeled Glycine-1-¹³C,¹⁵N allows for simultaneous tracing of both the carbon skeleton and the amino group, providing a comprehensive view of its metabolic fate.

The use of [¹⁵N]glycine is a well-established, non-invasive method for measuring whole-body protein turnover, often requiring only oral administration and urine collection.[4] This makes it particularly suitable for clinical and field research.[4] The incorporation of the ¹⁵N label into the total amino acid pool and its subsequent appearance in end-products like urinary urea (B33335) and ammonia (B1221849) allow for the calculation of whole-body protein synthesis, breakdown, and net balance. When combined with tissue biopsies, these tracers can also determine tissue-specific fractional synthesis rates (FSR) of proteins.

These application notes provide an overview of the methodologies, sample data, and relevant biological pathways for researchers utilizing Glycine-1-¹³C,¹⁵N to study protein synthesis and turnover.

Quantitative Data on Protein Synthesis and Turnover

The following tables summarize representative quantitative data obtained from studies using glycine stable isotope tracers. These values can serve as a reference for expected ranges in various biological contexts.

Table 1: Fractional Synthesis Rates (FSR) of Human Plasma Proteins. Data derived from a study in a healthy young male volunteer using multiple oral administrations of [¹⁵N]glycine.

| Protein | FSR (% per day) | Precursor Pool for Calculation |

| Albumin | 6.8% | Total Free Amino Acids |

| Albumin | 3.3% | Urea |

| Fibrinogen | 26.4% | Not Specified |

| α-globulin | 26.4% | Not Specified |

| β-globulin | 17.5% | Not Specified |

| γ-globulin | 4.3% | Not Specified |

| Glycoprotein | 20.2% | Not Specified |

Table 2: Whole-Body Protein Turnover in Rats. Data from a study using continuous infusion of [¹⁵N]glycine.

| Parameter | Method of Calculation | Value |

| Liver Protein FSR | From ¹⁵N incorporation into liver protein | ~50-70% per day (estimated from graph) |

| Whole-Body Protein Synthesis | Urinary ¹⁵N enrichment at plateau (Picou & Taylor-Roberts) | ~5.5 g protein / day |

| Whole-Body Protein Synthesis | Whole-rat homogenate ¹⁵N enrichment (Garlick et al.) | ~5.7 g protein / day |

Table 3: Effect of Hyperinsulinemia on Whole-Body Protein Turnover in Humans. Data from a study using a single dose of [¹⁵N]glycine with and without a euglycemic hyperinsulinemic clamp.

| Parameter | Condition | Value (mg·kg⁻¹·9 h⁻¹) |

| Total Nitrogen Excretion | Basal (No Clamp) | 48.2 |

| Insulin Clamp | 22.1 | |

| Urea Nitrogen Excretion | Basal (No Clamp) | 37.5 |

| Insulin Clamp | 15.8 | |

| Ammonia Nitrogen Excretion | Basal (No Clamp) | 5.0 |

| Insulin Clamp | 7.7 |

Experimental Protocols

Protocol 1: Measurement of Whole-Body Protein Turnover using Oral [¹⁵N]glycine

This protocol is adapted from the "end-product method" and offers a non-invasive approach suitable for clinical and field studies.

1. Materials:

-

[¹⁵N]glycine tracer (e.g., 98-99 atom % ¹⁵N).

-

Scale for accurate weighing of the tracer.

-

Urine collection vessels.

-

Freezer (-20°C or -80°C) for sample storage.

-

Isotope Ratio Mass Spectrometer (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

2. Procedure:

-

Baseline Sample Collection: Collect a baseline urine sample before tracer administration to determine background isotopic enrichment.

-

Tracer Administration: Administer a precisely weighed oral dose of [¹⁵N]glycine. A common dosage is 2-4 mg per kg of body weight. The tracer can be dissolved in water or a non-protein-containing beverage.

-

Urine Collection: Collect all urine produced over a defined period, typically 9 to 24 hours. The collection period should be accurately timed.

-

Sample Processing and Storage: Measure the total volume of urine collected. Aliquot samples and store them frozen at -20°C or below until analysis.

-

Sample Analysis:

-

Isolate urea and/or ammonia from the urine samples.

-

Determine the ¹⁵N enrichment in the isolated end-products using IRMS or a similar technique.

-

-

Calculation: Calculate whole-body protein flux, synthesis, and breakdown using established equations that relate the amount of ¹⁵N excreted in urea and ammonia to the administered dose and the isotopic enrichment of the precursor pool.

Protocol 2: Measurement of Tissue-Specific Fractional Synthesis Rate (FSR)

This protocol uses the primed-constant infusion method to determine the rate of protein synthesis in a specific tissue, such as skeletal muscle.

1. Materials:

-

Sterile, pyrogen-free Glycine-1-¹³C,¹⁵N tracer solution for infusion.

-

Infusion pump and sterile catheter sets.

-

Blood collection tubes (e.g., EDTA-coated).

-

Tissue biopsy equipment (e.g., Bergström needle).

-

Liquid nitrogen for snap-freezing tissue.

-

Homogenization buffer and equipment.

-

Reagents for protein precipitation (e.g., perchloric acid) and hydrolysis (e.g., 6M HCl).

-

GC-MS or LC-MS/MS for isotopic enrichment analysis.

2. Procedure:

-

Subject Preparation: Subjects should be fasted overnight. Insert intravenous catheters into contralateral arms, one for tracer infusion and one for blood sampling.

-

Priming Dose: Administer an initial bolus (priming) dose of the Glycine-1-¹³C,¹⁵N tracer to rapidly achieve isotopic equilibrium in the precursor pool.

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a steady rate for several hours (e.g., 3-6 hours).

-

Blood Sampling: Collect blood samples at regular intervals throughout the infusion to monitor the isotopic enrichment of the plasma free amino acid pool.

-

Tissue Biopsy:

-

Obtain a baseline tissue biopsy before the infusion begins or from a control group.

-

Obtain a second tissue biopsy from the same site at the end of the infusion period.

-

Immediately snap-freeze the tissue sample in liquid nitrogen and store at -80°C.

-

-

Sample Processing:

-

Plasma: Deproteinize plasma samples and prepare the supernatant for analysis of free amino acid enrichment.

-

Tissue: Homogenize the frozen tissue sample. Precipitate the protein and separate it from the intracellular free amino acid pool. Hydrolyze the protein pellet to its constituent amino acids.

-

-

Mass Spectrometry Analysis:

-

Derivatize the amino acids from the plasma, intracellular free pool, and hydrolyzed protein samples.

-

Analyze the samples by GC-MS or LC-MS/MS to determine the ¹³C and ¹⁵N enrichment of glycine.

-

-

FSR Calculation: The fractional synthesis rate (FSR) is calculated using the formula:

-

FSR (%/hour) = [(E_p / (E_precursor × t))] × 100

-

Where E_p is the enrichment of the tracer in the protein-bound pool, E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acids) over the infusion period, and t is the duration of the infusion in hours.

-

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for stable isotope tracer studies of protein turnover.

Signaling Pathway Diagrams

The synthesis and degradation of proteins are tightly regulated by complex signaling networks. Glycine has been shown to influence these pathways directly.

mTOR Signaling Pathway (Protein Synthesis)

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis. Amino acids, including glycine, are known to activate mTOR Complex 1 (mTORC1), promoting the translation of mRNA into protein.

Caption: Simplified mTOR pathway showing activation by amino acids.

Ubiquitin-Proteasome Pathway (Protein Degradation)

The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins, playing a key role in protein turnover.

Caption: Overview of the ubiquitin-proteasome degradation pathway.

References

- 1. The application of stable-isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-202-1 [isotope.com]

- 3. Glycine metabolism in intact leaves by in vivo 13C and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]

Application of Glycine-1-¹³C,¹⁵N in NMR-Based Protein Structure and Function Analysis

Application Note & Protocol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and characterizing the dynamics of proteins at atomic resolution. For proteins larger than ~15 kDa, spectral complexity and signal overlap necessitate the use of isotopic labeling, typically with ¹³C and ¹⁵N. While uniform labeling is a common strategy, selective labeling of specific amino acid types offers a powerful approach to simplify spectra and focus on particular regions of interest.

Glycine (B1666218), with its unique conformational flexibility, frequently resides in functionally critical regions such as loops and turns that mediate protein-protein interactions and catalytic activity. Selectively labeling glycine residues with Glycine-1-¹³C,¹⁵N provides a specific and sensitive probe for investigating the backbone structure, dynamics, and interaction interfaces of these key regions without the complexity of a fully labeled spectrum. This labeling scheme, where only the carbonyl carbon and amide nitrogen of glycine are isotopically enriched, enables a targeted set of NMR experiments to answer specific questions about protein function.

Key Applications

-

Backbone Dynamics Analysis: The labeled glycine ¹⁵N-¹H and ¹³C'=O moieties serve as precise probes for relaxation studies (T₁, T₂, heteronuclear NOE) to characterize backbone motions on picosecond to millisecond timescales. This is crucial for understanding protein flexibility, conformational entropy, and allosteric regulation.

-

Protein-Protein Interaction Mapping: By selectively labeling one protein partner with Glycine-1-¹³C,¹⁵N, Chemical Shift Perturbation (CSP) experiments can unambiguously identify glycine residues at the binding interface.[1] This approach is highly effective for mapping interaction sites and studying the conformational changes that occur upon complex formation.[2][3]

-

Structural Validation: In large proteins or complexes, signals from selectively labeled glycines can serve as important structural restraints and provide anchors for validating computational models, especially in flexible loop regions that are often difficult to resolve by X-ray crystallography.

-

Probing Conformational Changes: The chemical shifts of the glycine backbone are highly sensitive to the local environment. This property can be exploited to monitor subtle conformational changes induced by ligand binding, mutation, or changes in solution conditions (e.g., pH, temperature).

Experimental Workflow and Methodologies

The overall process involves protein expression in a minimal medium supplemented with the labeled amino acid, followed by purification and NMR data acquisition and analysis.

Protocol 1: Selective Glycine-1-¹³C,¹⁵N Labeling in E. coli

This protocol is adapted from standard methods for amino acid-selective labeling in prokaryotic expression systems.[4][5]

1. Media Preparation (per 1 Liter): a. Prepare 1L of M9 minimal medium using H₂O and autoclave. b. Prepare the following sterile stock solutions:

- 20% (w/v) ¹²C-Glucose

- 1 M MgSO₄

- 0.1 M CaCl₂

- 1 g/L Thiamine

- 100 g/L ¹⁴NH₄Cl c. After the M9 base has cooled, add the sterile stocks to the following final concentrations: 2-4 g/L ¹²C-Glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 1 mg/L Thiamine, and 1 g/L ¹⁴NH₄Cl. d. Add the required antibiotics (e.g., 100 µg/mL ampicillin). e. Crucially, to prevent metabolic scrambling , supplement the medium with a mix of all 19 unlabeled amino acids (except glycine) at a concentration of 50-100 mg/L each. f. Add 100-200 mg of Glycine-1-¹³C,¹⁵N .

2. Protein Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. b. Inoculate a 10-20 mL pre-culture in a rich medium (e.g., LB) with antibiotics and grow overnight at 37°C. c. The next day, inoculate the 1L of prepared M9 minimal medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.1. d. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. f. Reduce the temperature to 18-25°C and continue expression for 12-18 hours.

3. Protein Purification and Verification: a. Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). c. Verify protein purity by SDS-PAGE. d. Confirm labeling incorporation and check for scrambling using mass spectrometry (electrospray ionization or MALDI-TOF). The mass increase should correspond only to the number of glycine residues.

Protocol 2: NMR Chemical Shift Perturbation (CSP) for Interaction Mapping

This protocol outlines the steps for identifying interaction surfaces using a Glycine-1-¹³C,¹⁵N labeled protein.